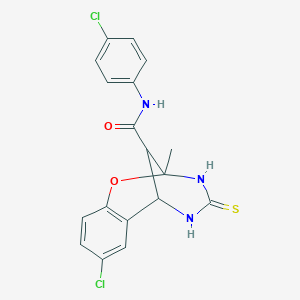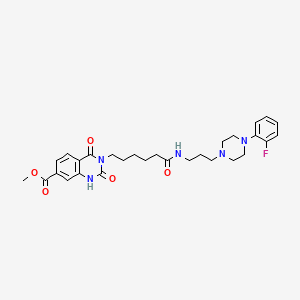![molecular formula C18H11ClN2O2S B11217085 2H-1-Benzopyran-2-one, 3-[2-[(2-chlorophenyl)amino]-4-thiazolyl]- CAS No. 97268-08-1](/img/structure/B11217085.png)
2H-1-Benzopyran-2-one, 3-[2-[(2-chlorophenyl)amino]-4-thiazolyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 3-[2-[(2-chlorophenyl)amino]-4-thiazolyl]- is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core structure, which is fused with a thiazole ring and substituted with a 2-chlorophenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-[2-[(2-chlorophenyl)amino]-4-thiazolyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of salicylaldehyde derivatives with appropriate reagents.
Thiazole Ring Formation: The thiazole ring is introduced by reacting the benzopyran intermediate with thioamides or other sulfur-containing reagents under specific conditions.
Substitution with 2-Chlorophenylamino Group: The final step involves the substitution of the thiazole ring with a 2-chlorophenylamino group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 3-[2-[(2-chlorophenyl)amino]-4-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 3-[2-[(2-chlorophenyl)amino]-4-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-[2-[(2-chlorophenyl)amino]-4-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to disease progression or cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-1-Benzopyran-2-one, 3-[2-[(3-acetylphenyl)amino]-4-thiazolyl]
- 2H-1-Benzopyran-2-one, 3-[2-[(4-methylphenyl)amino]-4-thiazolyl]
- 2H-1-Benzopyran-2-one, 3-[2-[(2-bromophenyl)amino]-4-thiazolyl]
Uniqueness
2H-1-Benzopyran-2-one, 3-[2-[(2-chlorophenyl)amino]-4-thiazolyl]- is unique due to the presence of the 2-chlorophenylamino group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
97268-08-1 |
|---|---|
Formule moléculaire |
C18H11ClN2O2S |
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
3-[2-(2-chloroanilino)-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C18H11ClN2O2S/c19-13-6-2-3-7-14(13)20-18-21-15(10-24-18)12-9-11-5-1-4-8-16(11)23-17(12)22/h1-10H,(H,20,21) |
Clé InChI |
PHBWKZDAIIRBJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-methylphenyl)-5-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11217014.png)
![1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11217015.png)
![(2Z)-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11217026.png)
![1-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217030.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B11217037.png)

![3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11217059.png)
![3-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B11217066.png)
![trans-4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]-N-(2-phenylethyl)cyclohexanecarboxamide](/img/structure/B11217067.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B11217069.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11217079.png)
![4-methoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11217082.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11217100.png)
